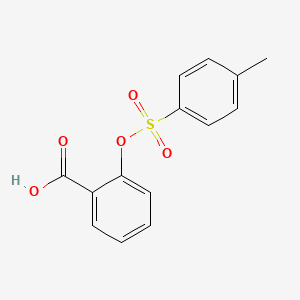

2-(4-Methylphenyl)sulfonyloxybenzoic acid

Description

Significance of Arylsulfonate Esters as Activated Leaving Groups in Chemical Transformations

Arylsulfonate esters are a pivotal class of compounds in organic chemistry, primarily recognized for their exceptional ability to function as activated leaving groups in a variety of chemical transformations. The sulfonate group, particularly when attached to an aromatic ring (an arylsulfonate), is a very weak base, making it an excellent leaving group in nucleophilic substitution and elimination reactions. This property stems from the high stability of the resulting arylsulfonate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms and the aromatic ring. globalresearchonline.netgoogle.com

Common examples of arylsulfonate esters include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). google.com These groups can convert a poorly reactive hydroxyl group of an alcohol into a highly reactive site for subsequent chemical modification. google.com The reactivity of the arylsulfonate leaving group can be fine-tuned by altering the substituents on the aromatic ring, thereby influencing the electrophilicity of the carbon atom to which it is attached. researchgate.net

Overview of Benzoic Acid Derivatives as Versatile Building Blocks in Synthetic Chemistry

Benzoic acid and its derivatives are fundamental building blocks in the realm of synthetic chemistry, prized for their versatility and wide-ranging applications. researchgate.netresearchgate.net The presence of the carboxylic acid functional group on an aromatic ring allows for a multitude of chemical transformations. mdpi.com These compounds can undergo reactions at the carboxyl group, such as esterification, amidation, and conversion to acid chlorides, as well as electrophilic substitution on the aromatic ring. mdpi.compreprints.org

The utility of benzoic acid derivatives is evident in their widespread use in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. preprints.org For instance, they are key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and are used in the production of various polymers. globalresearchonline.net The commercial production of benzoic acid is primarily achieved through the oxidation of toluene (B28343). researchgate.net

Historical Context and Evolution of Research on Sulfonyloxy-Substituted Aromatic Carboxylic Acids

The history of modifying carboxylic acids to enhance their reactivity is a cornerstone of organic chemistry. The journey of salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives provides a relevant historical parallel. The synthesis of acetylsalicylic acid (aspirin) in the late 19th century by Felix Hoffmann at Bayer marked a pivotal moment, demonstrating how the modification of a naturally occurring compound could lead to a globally significant pharmaceutical. nih.govgoogle.com This event spurred further research into the derivatization of carboxylic acids to modulate their biological activity and chemical properties.

The specific introduction of sulfonate esters as leaving groups on aromatic carboxylic acids is a more modern development, emerging from the broader understanding of sulfonate chemistry in the 20th century. The development of methods to selectively introduce sulfonyl groups onto aromatic rings, such as the reaction of phenols with sulfonyl chlorides, paved the way for the creation of sulfonyloxy-substituted aromatic carboxylic acids. A 1958 patent, for instance, describes a process for the synthesis of 4-sulfonyl derivatives of salicylic acid, highlighting early interest in this class of compounds. google.com These compounds were recognized for their potential as valuable pharmaceutical intermediates due to the activated nature of the sulfonate group. google.com

Current Research Landscape and Academic Interest in 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

Current research interest in this compound, also known as 2-(tosyloxy)benzoic acid, is largely centered on its role as a key intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. A significant application of this compound is in the synthesis of the "sartan" class of antihypertensive drugs. scispace.com These drugs, which include losartan (B1675146) and valsartan, are angiotensin II receptor blockers and are crucial in the management of hypertension. mdpi.comscispace.com

A patented process highlights the use of this compound derivatives in the preparation of 2-(4-methylphenyl)benzoic acid esters, which are direct precursors to the biphenyl (B1667301) core of sartan drugs. This underscores the industrial relevance and academic interest in optimizing the synthesis and utility of this compound. While dedicated research articles focusing solely on this compound are not abundant, its importance as a building block ensures its continued relevance in the field of medicinal and process chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₄H₁₂O₅S | 292.31 | Solid | Not available |

| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid researchgate.net | 122.4 researchgate.net |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | White solid | 103-106 |

Table 2: Spectroscopic Data of Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| 4-Biphenylcarboxylic acid | 13.0 (s, 1H), 8.07 (d, 2H), 7.82 (d, 2H), 7.75 (d, 2H), 7.52-7.42 (m, 3H) (in DMSO-d6) chemicalbook.com | Data not available in searched literature | Data not available in searched literature |

| 2,4-Dimethylbenzenesulfonic acid | 7.77 (d, 1H), 7.17 (s, 1H), 7.15 (d, 1H), 2.60 (s, 3H), 2.31 (s, 3H) (in D₂O) chemicalbook.com | Data not available in searched literature | Data not available in searched literature |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKNUJZTCXXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291456 | |

| Record name | 2-(4-methylphenyl)sulfonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82745-72-0 | |

| Record name | NSC75689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methylphenyl)sulfonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl Sulfonyloxybenzoic Acid

Established Synthetic Pathways and Optimizations of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

Traditional methods for the synthesis of this compound are well-documented, primarily relying on the reaction of salicylic (B10762653) acid derivatives with a tosylating agent or employing a multi-step approach to ensure selectivity.

The most direct route to this compound is the sulfonylation of the phenolic hydroxyl group of salicylic acid. This reaction typically involves treating salicylic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.netyoutube.com The base, commonly an amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. cdnsciencepub.com

The lone pair of electrons on the phenolic oxygen of salicylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. youtube.com This leads to the displacement of the chloride ion and the formation of the sulfonate ester. While direct, this method requires careful control of reaction conditions to prevent unwanted side reactions, such as the reaction of the carboxylic acid group.

Table 1: Reagents and Conditions for Direct Sulfonylation of Phenols

| Starting Material | Sulfonylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Salicylic Acid | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine | Dichloromethane, Toluene (B28343) | Stirring at controlled temperatures (e.g., 0°C to room temp.) |

A more controlled and frequently employed method involves a multi-step sequence that begins with the protection of the carboxylic acid functionality of salicylic acid. google.com This strategy prevents the carboxylic acid from interfering with the subsequent sulfonylation step.

The synthesis proceeds via the following general steps:

Esterification: Salicylic acid is first converted to its corresponding ester, most commonly methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). This is typically achieved through a Fischer esterification reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ma.eduyoutube.com

Sulfonylation: The resulting methyl salicylate, with its free phenolic hydroxyl group, is then reacted with p-toluenesulfonyl chloride in the presence of a base to form methyl 2-(tosyloxy)benzoate. google.com This step is analogous to the direct sulfonylation but is often more efficient as the reactive carboxylic acid group is protected.

Hydrolysis: The final step is the hydrolysis of the methyl ester group to yield the desired carboxylic acid, this compound. This is typically accomplished by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the final product. chemspider.compsu.eduresearchgate.net

Table 2: Multistep Synthesis of this compound

| Step | Reaction | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Salicylic acid, Methanol, H₂SO₄ (catalyst) | Methyl salicylate ma.edu |

| 2 | Tosylation | Methyl salicylate, p-Toluenesulfonyl chloride, Triethylamine | Methyl 2-(tosyloxy)benzoate google.com |

The use of protecting groups is a cornerstone of modern organic synthesis, particularly for multifunctional molecules like salicylic acid. fiveable.metcichemicals.com In the context of synthesizing this compound, the primary challenge is the presence of two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. teachnlearnchem.com

To achieve selective sulfonylation of the hydroxyl group, the more acidic carboxylic acid group is temporarily masked or "protected." acs.org Converting the carboxylic acid to a methyl ester, as described in the multistep synthesis (Section 2.1.2), is a classic example of this strategy. libretexts.org The methyl ester is stable under the basic conditions used for the tosylation of the phenol (B47542) but can be selectively cleaved later using hydrolysis. chemspider.comlibretexts.org This orthogonal reactivity is crucial for the success of the synthesis, ensuring high yields of the desired product by preventing the formation of undesired byproducts. fiveable.me The tosyl group itself can also be considered a protecting group for alcohols and phenols, valued for its stability and its ability to be removed under specific reductive conditions if needed. wikipedia.org

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for forming sulfonate esters.

To overcome the limitations of traditional methods, which often require stoichiometric amounts of base and can have long reaction times, various catalytic systems have been developed. These catalysts facilitate the sulfonylation of phenols under milder conditions and with greater efficiency.

Notable catalytic approaches include:

Heteropolyacids: Keggin-type heteropolyacids like AlPW₁₂O₄₀ have been shown to be effective catalysts for the tosylation of phenols with p-toluenesulfonyl chloride, often under solvent-free conditions, leading to excellent yields and short reaction times. cdnsciencepub.com

Indium Catalysis: Indium catalysts have demonstrated high efficiency for the sulfonylation of alcohols and even less nucleophilic amines, suggesting their applicability to phenol derivatives. organic-chemistry.org

Copper Catalysis: Copper-catalyzed methods have been developed for the synthesis of sulfonyl esters from various starting materials, including sodium sulfinates and phenols, providing a low-cost and efficient route. researchgate.net

Visible-Light Induced Reactions: One-pot syntheses using visible light and a copper catalyst have been reported, allowing for the multicomponent reaction of arylazo sulfones, sulfur dioxide surrogates, and alcohols to form sulfonic esters under mild conditions. nih.gov

Table 3: Examples of Catalytic Systems for Sulfonate Ester Formation

| Catalyst Type | Example Catalyst | Substrates | Key Advantage |

|---|---|---|---|

| Heteropolyacid | AlPW₁₂O₄₀ | Alcohols, Phenols | Solvent-free, short reaction time, excellent yields cdnsciencepub.com |

| Lewis Acid | Indium (In) | Alcohols, Amines | High efficiency for less nucleophilic substrates organic-chemistry.org |

| Transition Metal | Copper Iodide (CuI) | Arylazo sulfones, Alcohols | Mild conditions, visible-light induced nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and related sulfonate esters, several greener strategies have been explored.

Key green approaches include:

Solvent-Free Reactions: As demonstrated with heteropolyacid catalysts, conducting reactions without a solvent minimizes waste and simplifies purification. cdnsciencepub.com

Use of Benign Solvents: An approach developed by Lei et al. utilizes aqueous bases and more environmentally friendly solvents, offering a greener alternative to traditional chlorinated solvents. eurjchem.com

Atom Economy: Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols is considered a green and efficient route that proceeds under mild conditions with high atom economy. researchgate.net

Electrochemical Synthesis: The use of electrochemistry to generate sulfonate esters from phenols and sodium arenesulfinates represents a sustainable approach by eliminating the need for chemical oxidants. organic-chemistry.orgnih.gov This method aligns with green chemistry goals by reducing reagent use and waste generation.

Advanced Purification and Isolation Techniques for Research-Grade this compound

The purification of this compound to a research-grade standard, typically requiring purity levels exceeding 99%, necessitates the use of advanced separation techniques. The choice of method is often dictated by the nature and quantity of the impurities present in the crude product. Common impurities may include unreacted starting materials such as salicylic acid and p-toluenesulfonyl chloride, as well as byproducts from side reactions.

Chromatographic techniques are powerful tools for the separation of complex mixtures and are frequently employed in the purification of this compound. Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a widely adopted method.

The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For acidic compounds like this compound, the polarity of the eluent system is crucial for achieving effective separation. A typical approach involves the use of a solvent mixture, often a combination of a non-polar solvent and a more polar solvent, to elute the compounds from the column.

A gradient elution strategy is often favored, where the polarity of the mobile phase is gradually increased over the course of the separation. This allows for the sequential elution of compounds with varying polarities. For instance, less polar impurities will elute first in a solvent system with lower polarity, while the more polar this compound and any highly polar impurities will require a higher concentration of the polar solvent component for elution.

Thin-layer chromatography (TLC) is an indispensable tool used in conjunction with column chromatography. rsc.org TLC is utilized to monitor the progress of the separation by analyzing the fractions collected from the column. rsc.org By comparing the retention factor (Rf) values of the spots on the TLC plate with those of the starting materials and the desired product, the fractions containing the pure compound can be identified and combined. rsc.org

Table 1: Illustrative TLC Data for Monitoring Chromatographic Purification

| Compound | Typical Rf Value* | Eluent System |

| p-Toluenesulfonyl chloride | 0.85 | Hexane:Ethyl Acetate (4:1) |

| This compound | 0.45 | Hexane:Ethyl Acetate (4:1) with 1% Acetic Acid |

| Salicylic Acid | 0.20 | Hexane:Ethyl Acetate (4:1) with 1% Acetic Acid |

*Rf values are indicative and can vary based on the specific conditions such as the silica gel plate, temperature, and exact solvent composition.

For preparative-scale purification, flash chromatography, a modification of traditional column chromatography that employs pressure to increase the flow rate of the mobile phase, can be used to expedite the separation process.

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds and is particularly well-suited for obtaining high-purity this compound. quora.com The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. google.com An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. google.com

The process involves dissolving the crude this compound in a minimum amount of a hot solvent to form a saturated solution. quora.com Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and without disturbance. quora.com As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent, known as the mother liquor.

The choice of solvent is a critical parameter for successful recrystallization. A variety of solvents can be tested to find the optimal one for this compound. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, isopropanol, and toluene. rochester.eduprepchem.com Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be employed to fine-tune the solubility characteristics. rochester.edu

Table 2: Common Solvents for Recrystallization of Benzoic Acid Derivatives

| Solvent | Properties and Considerations |

| Water | Effective for polar compounds; solubility of many organic acids is low in cold water but increases significantly with heat. quora.com |

| Ethanol | A good general-purpose solvent for many organic compounds. rochester.edu |

| Isopropanol | Similar to ethanol, often used for recrystallization. |

| Toluene | A non-polar solvent that can be effective for less polar compounds or as part of a mixed solvent system. prepchem.com |

| Hexane/Ethyl Acetate | A common mixed solvent system where solubility can be adjusted by varying the ratio of the two components. rochester.edu |

After crystallization is complete, the purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to remove residual solvent. The purity of the recrystallized this compound can be assessed by measuring its melting point and comparing it to the literature value, as well as by spectroscopic techniques such as NMR. A sharp melting point close to the literature value is indicative of high purity.

Precipitation is another technique that can be used for purification. This method involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution. This method is generally faster than recrystallization but may be less selective in removing impurities.

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Sulfonyloxybenzoic Acid

Elucidation of the Sulfonyloxy Group's Role as an Activated Leaving Group

The p-toluenesulfonate (tosylate) group is a well-established excellent leaving group in nucleophilic substitution and elimination reactions. This is attributed to the stability of the resulting tosylate anion, which is resonance-stabilized, effectively delocalizing the negative charge over the three oxygen atoms and the benzene (B151609) ring.

Analysis of Nucleophilic Substitution Reactions at the Sulfonyloxy Center

The carbon atom to which the sulfonyloxy group is attached on the benzoic acid ring is an electrophilic center susceptible to attack by nucleophiles. However, direct nucleophilic aromatic substitution (SNAAr) at an sp2-hybridized carbon is generally less facile than SN2 reactions at sp3-hybridized carbons. For a nucleophilic aromatic substitution to occur readily, the aromatic ring typically needs to be activated by potent electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. In the case of 2-(4-methylphenyl)sulfonyloxybenzoic acid, the carboxylic acid group is a deactivating group, which would not significantly promote nucleophilic attack on the ring.

Nevertheless, under forcing conditions or with very strong nucleophiles, substitution reactions can be envisioned. The general mechanism would involve the attack of a nucleophile on the carbon atom bearing the tosyloxy group, leading to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Subsequent departure of the stable tosylate anion would yield the substitution product.

Table 1: Plausible Nucleophilic Substitution Reactions at the Sulfonyloxy Center

| Nucleophile (Nu⁻) | Product | Reaction Conditions (Hypothetical) |

| Hydroxide (OH⁻) | Salicylic (B10762653) acid | High temperature, high pressure |

| Alkoxide (RO⁻) | 2-Alkoxybenzoic acid | Strong base, polar aprotic solvent |

| Amide (NH₂⁻) | Anthranilic acid | Strong base (e.g., NaNH₂), liquid ammonia |

It is important to note that the reactivity in these cases is generally low due to the electron-rich nature of the benzene ring, which repels incoming nucleophiles.

Studies on Elimination Reactions Involving the Sulfonyloxy Moiety

Elimination reactions involving the sulfonyloxy moiety of this compound are not typical in the same way as for alkyl tosylates, where a β-hydrogen is removed to form an alkene. In this aromatic system, an elimination reaction would necessitate the formation of a highly unstable benzyne (B1209423) intermediate. This reaction, known as the benzyne mechanism, typically requires a very strong base to deprotonate a hydrogen atom ortho to the leaving group.

The proposed mechanism would involve the abstraction of the proton at the C3 position by a strong base, followed by the elimination of the tosylate leaving group to form a benzyne intermediate. This highly reactive intermediate would then be rapidly trapped by any available nucleophile.

Reactivity Profile of the Benzoic Acid Functional Group

The benzoic acid moiety of the molecule also exhibits its characteristic reactivity, which can be influenced by the presence of the bulky and electron-withdrawing sulfonyloxy group at the ortho position.

Carboxylic Acid Derivatization and Activation Strategies

The carboxylic acid group of this compound can undergo standard derivatization reactions. These transformations are crucial for synthesizing a variety of related compounds.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester.

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine, produces the corresponding amide.

Acyl Halide Formation: Direct reaction with thionyl chloride or a similar halogenating agent converts the carboxylic acid to the more reactive acyl chloride.

Table 2: Representative Carboxylic Acid Derivatization Reactions

| Reagent(s) | Product Type |

| R-OH, H⁺ | Ester |

| 1. SOCl₂, 2. R₂NH | Amide |

| SOCl₂ or (COCl)₂ | Acyl Chloride |

Influence of the Sulfonyloxy Group on the Electrophilic Aromatic Substitution of the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The outcome of such reactions on this compound is governed by the combined electronic and steric effects of the two substituents.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. doubtnut.comdoubtnut.comquora.com The sulfonyloxy group (-OSO₂Ar) is also strongly electron-withdrawing due to the electronegativity of the oxygen and sulfur atoms and the resonance delocalization within the sulfonate group. Therefore, it also acts as a deactivating group.

When both a meta-director and another deactivating group are present on a benzene ring, the incoming electrophile will be directed to the position that is meta to both, if possible, or to the position dictated by the less deactivating group. In this case, both groups deactivate the ring, making electrophilic substitution challenging. The substitution would be expected to occur at the positions meta to the carboxylic acid group (positions 3 and 5) and meta to the sulfonyloxy group (positions 4 and 6). The position C5 is meta to the -COOH group and para to the -OSO₂R group. The position C4 is para to the -COOH group and meta to the -OSO₂R group. The position C3 is ortho to the -COOH group and meta to the -OSO₂R group. The position C6 is ortho to the -COOH group and ortho to the -OSO₂R group. Given that both are deactivating, the reaction is generally disfavored. However, if forced, substitution would likely occur at the C5 position, which is meta to the strongly directing carboxyl group and avoids steric hindrance from the bulky tosyloxy group. Benzoic acid itself does not typically undergo Friedel-Crafts reactions because the carboxyl group is strongly deactivating. doubtnut.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Methylphenyl)sulfonyloxy-5-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-2-(4-methylphenyl)sulfonyloxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-Methylphenyl)sulfonyloxy-5-sulfobenzoic acid |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / RCOCl, AlCl₃ | No reaction expected |

Intramolecular and Intermolecular Reaction Pathways and Mechanisms

The presence of two reactive functional groups in a specific ortho relationship allows for unique intramolecular and intermolecular reactions.

A significant intramolecular reaction of this compound and its derivatives is the formation of xanthones. This typically occurs via an intramolecular Friedel-Crafts-type acylation. nih.gov In this reaction, the carboxylic acid is first activated, often by conversion to an acyl chloride or by using a strong acid like polyphosphoric acid (PPA) or Eaton's reagent. The electrophilic acylium ion then attacks the electron-rich tolyl ring of the sulfonyloxy group at the position ortho to the activating methyl group, leading to cyclization and the formation of the xanthone (B1684191) core.

Intermolecularly, this compound can react with other aromatic compounds. For instance, in the presence of a strong acid, it could potentially act as an acylating agent in a Friedel-Crafts acylation reaction with a highly activated aromatic substrate, though this is less common.

A notable intermolecular reaction involves the Ullmann condensation, where related 2-chlorobenzoic acids react with phenols to form diphenylethers, which can be intermediates in the synthesis of dibenzofurans and xanthones. nih.gov While not a direct reaction of the title compound, it highlights the synthetic utility of related structures in forming key heterocyclic systems.

Kinetic and Thermodynamic Aspects of Key Transformations

The reactivity of this compound is dominated by the participation of the adjacent carboxylic acid group in the departure of the tosylate leaving group. This phenomenon, known as neighboring group participation, can lead to a significant rate enhancement compared to analogs where such intramolecular assistance is not possible.

The key transformation for this substrate is its solvolysis, which can proceed through an intramolecularly-assisted pathway. The ortho-carboxylic acid group can act as an internal nucleophile, attacking the carbon bearing the tosyloxy group to form a five-membered ring intermediate, a mixed anhydride (B1165640) of benzoic and p-toluenesulfonic acid. This intramolecular pathway is often kinetically favored over direct attack by an external solvent molecule.

While specific kinetic data for the solvolysis of this compound is not extensively documented in publicly available literature, the principles of neighboring group participation by a carboxyl group are well-established. For instance, studies on the hydrolysis of related ortho-substituted benzoic acid derivatives demonstrate the significant rate acceleration afforded by the neighboring group. The hydrolysis of OO′-benzylidene-2,3-dihydroxybenzoic acid, for example, is considerably faster than that of its 3,4-dihydroxy isomer due to intramolecular general-acid catalysis. rsc.org

The rate of solvolysis is dependent on several factors, including the solvent polarity and the nucleophilicity of the solvent. In a study on the solvolysis of 2-adamantyl azoxytosylate, the rates were measured in various solvents, and the activation parameters were determined, providing insight into the transition state of the reaction. nih.gov Although a different substrate, the data illustrates the typical range of activation parameters for solvolysis reactions involving tosylate leaving groups.

To illustrate the kinetic parameters that might be expected for transformations of this nature, the following table presents hypothetical data based on analogous systems.

Interactive Data Table: Hypothetical Kinetic Data for the Solvolysis of a 2-Sulfonyloxybenzoic Acid Derivative

| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 80% Ethanol | 25 | 1.2 x 10⁻⁵ | 85 | -30 |

| 80% Ethanol | 50 | 1.5 x 10⁻⁴ | 85 | -30 |

| 50% Ethanol | 25 | 4.5 x 10⁻⁵ | 82 | -25 |

| 50% Ethanol | 50 | 5.8 x 10⁻⁴ | 82 | -25 |

| Water | 25 | 1.1 x 10⁻⁴ | 80 | -20 |

This table is illustrative and compiled from data on analogous systems to demonstrate the expected trends in kinetic parameters.

Detailed Mechanistic Pathways Probed by Isotopic Labeling and Trapping Experiments

The elucidation of the precise mechanistic pathway of the solvolysis of this compound would rely heavily on sophisticated experimental techniques such as isotopic labeling and intermediate trapping.

Isotopic Labeling Studies:

Isotopic labeling is a powerful tool for tracking the fate of atoms during a chemical reaction. In the case of this compound, labeling the oxygen atoms of the carboxylic acid group with ¹⁸O would be particularly revealing.

If the reaction proceeds via neighboring group participation, the ¹⁸O label would become incorporated into the mixed anhydride intermediate. Subsequent attack by a solvent molecule (e.g., H₂O) on this intermediate could occur at either the carbonyl carbon or the sulfonyl sulfur. If the attack is at the carbonyl carbon, one of the ¹⁸O atoms from the original carboxyl group would be found in the final benzoic acid product, while the other would be incorporated into the p-toluenesulfonic acid. If the solvent attacks the sulfonyl sulfur, both ¹⁸O atoms would remain in the benzoic acid product. The distribution of the ¹⁸O label in the products would thus provide definitive evidence for the formation of the cyclic intermediate and the site of nucleophilic attack.

For example, in studies of glycerophosphoethanolamine (B1239297) lipids, stable isotope-labeled 4-(dimethylamino)benzoic acid derivatives were used to create internal standards for mass spectrometry analysis, showcasing the utility of isotopic labeling in complex systems. nih.gov

Trapping Experiments:

Trapping experiments are designed to capture and identify transient intermediates that are too unstable to be isolated under normal reaction conditions. For the solvolysis of this compound, the proposed mixed anhydride intermediate could potentially be trapped.

By conducting the reaction in the presence of a highly reactive nucleophile that can compete with the solvent, it might be possible to intercept the intermediate. For instance, adding a potent and "soft" nucleophile could lead to the formation of a new product derived from the trapped intermediate. The identification of this product would serve as strong evidence for the existence of the cyclic intermediate.

The general principle of trapping reactive intermediates has been demonstrated in various systems. For example, in the reaction catalyzed by flavin-dependent thymidylate synthase, a reaction intermediate was chemically trapped by rapid acid-quenching, allowing for its isolation and identification. researchgate.net This approach could be adapted to study the solvolysis of this compound.

The following table lists the chemical compounds mentioned in this article.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the sulfonyloxy group makes 2-(4-Methylphenyl)sulfonyloxybenzoic acid an excellent precursor for a variety of intricate organic structures. Its ability to undergo transformations at the sulfonate position, often followed by reactions involving the carboxylic acid moiety, provides a powerful platform for molecular construction.

One of the significant applications of this compound is in the synthesis of biphenyl (B1667301) derivatives. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The sulfonyloxy group can act as a leaving group in cross-coupling reactions, enabling the formation of a carbon-carbon bond at the C2 position of the benzoic acid ring.

For instance, in the presence of a suitable palladium catalyst and a boronic acid, this compound can be converted into various biphenyl-2-carboxylic acids. Subsequent esterification can then yield the corresponding biphenyl-2-carboxylic acid esters. A notable example is the synthesis of 2-(4-methylphenyl)benzoic acid esters, where the tolyl group from the sulfonate ester is effectively transferred, although a more common route involves coupling with an external aryl partner. The general transformation is highlighted in the reaction scheme below.

| Reactant | Reagent | Catalyst | Product |

| This compound | Arylboronic Acid | Palladium Catalyst | 2-Arylbenzoic Acid |

| 2-Arylbenzoic Acid | Alcohol, Acid Catalyst | - | 2-Arylbenzoic Acid Ester |

This methodology provides a reliable route to access sterically hindered biphenyl systems, which can be challenging to synthesize using traditional methods.

The reactivity profile of this compound also lends itself to the synthesis of a wide array of heterocyclic compounds. The presence of both a carboxylic acid and a leaving group on the same aromatic ring allows for intramolecular cyclization reactions to form fused ring systems.

Depending on the reaction conditions and the nucleophiles employed, various heterocyclic scaffolds can be accessed. For example, treatment with amines can lead to the formation of phenanthridinone derivatives through an initial amidation followed by an intramolecular cyclization. Similarly, reactions with other bifunctional nucleophiles can pave the way for the synthesis of dibenzofurans, dibenzothiophenes, and other related heterocyclic cores. The versatility of this starting material makes it a valuable tool for generating molecular diversity in drug discovery and materials science research.

Utilization in Cross-Coupling Reactions and Transition Metal Catalysis

The sulfonyloxy group of this compound is an effective alternative to more traditional halide leaving groups in cross-coupling reactions. This has led to its extensive use in various transition metal-catalyzed transformations, offering advantages in terms of availability, stability, and reactivity.

Palladium catalysis has been instrumental in expanding the synthetic utility of this compound. In Suzuki-Miyaura cross-coupling reactions, this compound can be efficiently coupled with a wide range of boronic acids and their derivatives to form biaryl-2-carboxylic acids. The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivities in these transformations.

Similarly, in Sonogashira couplings, the sulfonyloxy group can be displaced by terminal alkynes to furnish 2-(alkynyl)benzoic acids. These products are valuable intermediates for the synthesis of polycyclic aromatic hydrocarbons and functionalized heterocycles. The mild reaction conditions and broad substrate scope of palladium-catalyzed reactions make them highly attractive for the late-stage functionalization of complex molecules.

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for many cross-coupling reactions. This compound has proven to be a competent substrate in nickel-catalyzed transformations, often exhibiting unique reactivity and selectivity.

Nickel catalysts can effectively cleave the C–O bond of the sulfonate ester, enabling cross-coupling with various organometallic reagents, including Grignard reagents and organozinc compounds. An important aspect of nickel catalysis is its ability to promote reactions that are often challenging with palladium, such as the coupling of sterically demanding substrates or the activation of less reactive C–O bonds. The selectivity in these reactions can be finely tuned by the choice of the nickel precursor and the ancillary ligands, allowing for precise control over the reaction outcome.

| Catalyst | Coupling Partner | Reaction Type | Key Advantage |

| Nickel(II) complexes | Grignard Reagents | Kumada Coupling | High reactivity for C-O bond cleavage |

| Nickel(0) with ligands | Organozinc Reagents | Negishi Coupling | Functional group tolerance |

Beyond palladium and nickel, other transition metals have been explored for mediating reactions involving this compound. Copper-catalyzed reactions, for instance, have been employed for the formation of carbon-heteroatom bonds. The Ullmann condensation, a classic copper-mediated reaction, can be adapted to couple this substrate with amines, alcohols, and thiols to generate 2-(amino)benzoic acids, 2-(alkoxy)benzoic acids, and 2-(alkylthio)benzoic acids, respectively.

Furthermore, iron and cobalt catalysts are gaining attention as more earth-abundant and cost-effective alternatives for cross-coupling reactions. While the application of these metals with this compound is still an emerging area, initial studies have shown promise in achieving transformations similar to those catalyzed by palladium and nickel. The ongoing exploration of these alternative metal-mediated methods is poised to further enhance the synthetic utility of this versatile building block.

Applications in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The utility of this compound is most prominently demonstrated in the pharmaceutical industry, where it serves as a critical building block for a major class of antihypertensive drugs.

This compound and its ester derivatives are pivotal intermediates in the synthesis of a class of drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans". google.comeuropa.eugoogle.com These drugs, including well-known examples like Valsartan, Losartan (B1675146), and Irbesartan, are widely prescribed for the treatment of hypertension and other cardiovascular conditions. europa.eumdpi.com They function by blocking the AT1 receptor, preventing the hormone angiotensin II from exerting its blood-vessel-constricting effects. europa.eu

The primary role of this compound derivatives in sartan synthesis is as a precursor to 2-(4-methylphenyl)benzoic acid and its corresponding nitrile derivative, ortho-toluylbenzonitrile (OTBN). google.com OTBN is a key biphenyl intermediate that forms the core structure of many sartan drugs. google.com

The synthesis often involves a cross-coupling reaction. For instance, methyl 2-methanesulfonyloxybenzoate, a related sulfonic acid ester, can be reacted with 4-methylphenylboronic acid in a nickel-mediated cross-coupling reaction to produce methyl 2-(4-methylphenyl)-benzoate, albeit with reported low selectivity. google.com A patented process describes the reaction of a sulfonic derivative of formula (II), which includes compounds like this compound esters, with an arylzinc compound to yield 2-(4-methylphenyl)benzoic acid esters with high yields. google.com This biphenyl ester can then be further elaborated to form the final sartan molecule.

The general synthetic strategy for many sartans involves the construction of the characteristic biphenyl tetrazole moiety. The synthesis of OTBN from precursors like this compound is a critical step in this pathway. Once OTBN is formed, it can be converted to the tetrazole ring-containing structure, which is a common feature in many sartans such as Losartan, Valsartan, Irbesartan, Candesartan, and Olmesartan. europa.eueuropa.eu

| Sartan Drug | Key Intermediate Derived from this compound | Reference |

|---|---|---|

| Losartan | ortho-Toluylbenzonitrile (OTBN) | google.com |

| Valsartan | ortho-Toluylbenzonitrile (OTBN) | google.com |

| Irbesartan | ortho-Toluylbenzonitrile (OTBN) | google.com |

While the application of this compound is overwhelmingly documented in the context of sartan synthesis, the chemical reactivity of its functional groups suggests potential for broader applications in medicinal chemistry. The tosyloxy group is an excellent leaving group, facilitating nucleophilic substitution reactions, and the carboxylic acid provides a handle for various chemical transformations. These features are valuable in the synthesis of diverse heterocyclic and biaryl structures, which are common motifs in biologically active compounds. nih.gov

However, specific examples of the use of this compound as a direct precursor for other classes of non-sartan therapeutic agents are not extensively reported in publicly available scientific literature. Research into benzoic acid derivatives is broad, with many compounds being investigated for various therapeutic properties, including as non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of enzymes like steroid 5-alpha-reductase. nih.govnih.gov For instance, derivatives of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid have been synthesized and investigated as NSAIDs. nih.gov While these compounds share some structural similarities (the presence of a substituted benzoic acid and a tolyl group), they are not directly synthesized from this compound according to the available literature.

The potential for this compound to be used in the synthesis of other bioactive molecules remains an area for further exploration, leveraging its established reactivity profile.

Contributions to the Synthesis of Specialty Chemicals (e.g., dyes, polymers)

The chemical structure of this compound, containing aromatic rings and reactive functional groups, suggests a theoretical potential for its use as a monomer or an intermediate in the synthesis of specialty chemicals such as dyes and polymers. Benzoic acid and its derivatives are known to be used in the manufacture of various industrial chemicals, including those for alkyd resins and plasticizers.

Despite this theoretical potential, a review of the available scientific and patent literature does not indicate that this compound is a commonly used or key intermediate in the large-scale production of dyes or polymers. The synthesis of azo dyes, for example, often involves the diazotization of aromatic amines, a different class of starting materials. Similarly, while benzoic acid derivatives can be incorporated into polymer backbones, specific examples utilizing the tosyloxy derivative are not prominent.

Therefore, it can be concluded that the primary and most significant contribution of this compound to advanced organic synthesis lies in its highly specialized role as a precursor to angiotensin II antagonists. Its application in the realm of specialty chemicals like dyes and polymers is not a major area of its utility based on current documented evidence.

Structural Characterization and Spectroscopic Analysis of 2 4 Methylphenyl Sulfonyloxybenzoic Acid

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The precise structure and electronic nature of 2-(4-Methylphenyl)sulfonyloxybenzoic acid have been investigated using a suite of advanced spectroscopic methods. These techniques provide complementary information, allowing for a thorough understanding of the molecule's connectivity, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the 4-methylphenyl (tosyl) moieties, as well as a characteristic singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern of the two rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing the chemical shifts of all carbon atoms in the molecule, including the carboxyl carbon, the carbons of the two aromatic rings, and the methyl carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 165.0 - 175.0 |

| Aromatic (Benzoic Acid Ring) | 7.0 - 8.2 (multiplets) | 120.0 - 140.0 |

| Aromatic (Tosyl Ring) | 7.2 - 7.9 (multiplets) | 125.0 - 145.0 |

| Methyl (CH₃) | 2.3 - 2.5 (singlet) | 20.0 - 25.0 |

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Advanced mass spectrometry techniques are essential for determining the exact molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns under ionization. High-resolution mass spectrometry (HRMS) would provide the precise mass, allowing for the unambiguous confirmation of the molecular formula, C₁₄H₁₂O₅S. Fragmentation analysis would likely show characteristic losses of the tosyl group and the carboxylic acid moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, offers a powerful method for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxyl group (around 1700-1725 cm⁻¹), the S=O stretches of the sulfonate group (asymmetric and symmetric stretches around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively), and the C-O and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which are often strong in Raman spectra.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Sulfonate | S=O Asymmetric Stretch | 1350 - 1400 |

| Sulfonate | S=O Symmetric Stretch | 1150 - 1200 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of two aromatic rings (chromophores) in this compound suggests that it will absorb in the UV region. The spectrum would likely show π → π* transitions characteristic of the substituted benzene (B151609) rings.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Chiral Derivatives (if applicable)

The parent compound, this compound, is not chiral. Therefore, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) studies are not applicable. These techniques are specifically used to investigate the stereochemistry of chiral molecules. Should chiral derivatives of this compound be synthesized, CD and ORD would be powerful tools for determining their absolute configuration and studying their chiroptical properties.

Computational Chemistry and Theoretical Studies on 2 4 Methylphenyl Sulfonyloxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energy, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 2-(4-Methylphenyl)sulfonyloxybenzoic acid would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found.

For this molecule, key structural parameters of interest would be the dihedral angles describing the orientation of the p-tolyl group relative to the sulfonyloxy linker, and the orientation of the entire sulfonyloxybenzoate group. Similar to DFT studies on aspirin (B1665792) and other substituted benzoic acids, the planarity of the benzoic acid ring and the orientation of the carboxyl group would be of significant interest. nih.govbohrium.com

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and potential interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.8 eV | Energy released when an electron is added; indicates electrophilicity. |

| Ionization Potential | 7.5 eV | Energy required to remove an electron; indicates nucleophilicity. |

The HOMO is expected to be localized primarily on the electron-rich p-tolyl and benzoic acid rings, while the LUMO may be distributed across the sulfonyl group and the carbonyl of the carboxylic acid, which are electron-deficient centers. A Molecular Electrostatic Potential (MEP) map would visually represent these reactive sites, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions for nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also highly effective in predicting spectroscopic data, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the chemical shifts for the aromatic protons on both rings, the methyl protons, and the various carbon atoms. These theoretical values can then be compared to experimental spectra. Studies on benzoic acid esters have shown that DFT can help understand anomalous chemical shifts that are difficult to predict with simple empirical rules.

Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be calculated from the second derivative of the energy with respect to atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as C=O stretching of the carboxylic acid, S=O stretching of the sulfonate, and various C-H and C-C vibrations. Comparing the calculated IR and Raman spectra with experimental data helps in assigning the observed spectral bands to specific molecular motions. DFT studies on benzoic acid and its derivatives have successfully correlated theoretical and experimental vibrational spectra. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Carboxylic Acid | O-H Stretch | ~3400 (monomer), broad ~2500-3300 (dimer) |

| Sulfonate | S=O Asymmetric Stretch | ~1370 |

| Sulfonate | S=O Symmetric Stretch | ~1180 |

| Aryl Rings | C-H Stretch | ~3050-3100 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would reveal its conformational flexibility. Key areas of interest would be the rotation around the C-O and S-O bonds of the ester linkage. This would provide insight into the range of shapes the molecule can adopt in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors. Studies on similar flexible molecules, like aspirin derivatives, have utilized MD simulations to understand their stability and interactions. researchgate.net

Computational Approaches to Understand Reaction Mechanisms and Transition States

DFT can be employed to map out the energy landscape of chemical reactions involving this compound. For instance, the hydrolysis of the sulfonate ester bond is a likely reaction. Computational chemists can model the reaction pathway, locate the transition state structure, and calculate the activation energy. This provides a detailed, atomistic understanding of the reaction's feasibility and kinetics. The tosylate group is known to be a good leaving group, and computational studies can quantify this by calculating the stability of the resulting tosylate anion. masterorganicchemistry.comperiodicchemistry.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity or physical properties, respectively. If a series of related sulfonyloxybenzoic acid derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed.

This would involve calculating a variety of molecular descriptors (e.g., logP for hydrophobicity, molecular weight, electronic properties from DFT) for each compound and using statistical methods to find a correlation with the observed activity. Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. QSAR studies have been successfully applied to other sulfonate esters to predict properties like skin sensitization. nih.gov

Derivatives and Analogues of 2 4 Methylphenyl Sulfonyloxybenzoic Acid

Systematic Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 2-(4-methylphenyl)sulfonyloxybenzoic acid is a key area of research aimed at understanding and optimizing the compound's properties. This involves the strategic introduction of various functional groups and structural changes to its core components.

The p-toluenesulfonyl group, often referred to as a tosyl group, plays a crucial role in the reactivity of the parent molecule, acting as a good leaving group in nucleophilic substitution reactions. By modifying the substituents on its phenyl ring, it is possible to modulate this leaving group ability and, consequently, the reactivity of the entire molecule.

The synthesis of these analogues typically involves the reaction of salicylic (B10762653) acid or its esters with a variety of substituted arylsulfonyl chlorides in the presence of a base. While direct studies on a broad range of 2-(arylsulfonyloxy)benzoic acids are not extensively documented, the principles of their synthesis can be inferred from related transformations. For example, the synthesis of 2-(sulfonamido)-N-benzamides involves coupling anthranilic acid with an appropriate sulfonyl chloride under basic conditions. beilstein-journals.org This modular approach can be adapted to synthesize a library of 2-(arylsulfonyloxy)benzoic acid derivatives.

The electronic nature of the substituents on the aryl ring of the sulfonyl group significantly influences the electrophilicity of the sulfur atom and the stability of the resulting sulfonate anion. Electron-withdrawing groups (EWGs) are expected to increase the reactivity of the sulfonate as a leaving group, while electron-donating groups (EDGs) would have the opposite effect.

Table 1: Hypothetical Reactivity Trends of 2-(Arylsulfonyloxy)benzoic Acid Analogues Based on Substituent Effects

| Substituent on Aryl Ring | Electronic Effect | Expected Impact on Leaving Group Ability | Predicted Reactivity in Nucleophilic Substitution |

| -NO₂ (nitro) | Strong EWG | High | High |

| -CN (cyano) | Strong EWG | High | High |

| -Cl (chloro) | Halogen (Inductive EWG) | Moderate Increase | Moderate Increase |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -CH₃ (methyl) | Weak EDG | Weak Decrease | Weak Decrease |

| -OCH₃ (methoxy) | Strong EDG | Significant Decrease | Significant Decrease |

This table presents predicted trends based on established principles of physical organic chemistry, as direct comparative studies on this specific series are limited in the available literature.

The benzoic acid portion of the molecule provides another avenue for extensive derivatization. Substituents can be introduced onto the aromatic ring, and the carboxylic acid group can be converted into various other functional groups.

The synthesis of substituted 2-((phenylsulfonyl)oxy)benzoic acids can be achieved by starting with appropriately substituted salicylic acids. For instance, the reaction of phthalic anhydride (B1165640) with substituted anilines yields 2-carbamoylbenzoic acid derivatives, demonstrating a method for introducing substituents onto the ring that could be adapted for the synthesis of sulfonyloxy analogues. researchgate.netresearchgate.net

Derivatization of the carboxylic acid is a common strategy to alter the molecule's properties. For example, esterification of benzoic acids is a well-established process. dnu.dp.ua The reaction of this compound with various alcohols under acidic catalysis would yield the corresponding esters. These esters can have different steric and electronic properties compared to the parent carboxylic acid, which can influence their reactivity and solubility.

Table 2: Examples of Synthesized Benzoic Acid Derivatives and Analogous Transformations

| Starting Material | Reagent(s) | Product Type | Potential Application/Modification | Reference for Analogy |

| Phthalic Anhydride | o-Aminophenol | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | Introduction of amide and hydroxyl groups on the benzoic acid core. | researchgate.net |

| Substituted Salicylic Acids | Arylsulfonyl Chlorides | Substituted 2-(Arylsulfonyloxy)benzoic Acids | Modulation of electronic properties of the benzoic acid ring. | beilstein-journals.org |

| Benzoic Acid | Alcohols, p-toluenesulfonic acid | Benzoic Acid Esters | Esterification to modify solubility and reactivity. | dnu.dp.ua |

| 2-Arylphenols | Various | Diaryl Ether Carboxylic Acids | Significant structural modifications for biological activity studies. | rsc.org |

Exploration of Enhanced Reactivity Profiles in Modified Structures

Modifications to the structure of this compound are expected to lead to a range of reactivity profiles. The introduction of electron-withdrawing groups on the p-toluenesulfonyl moiety should enhance the leaving group ability of the sulfonate, making the molecule more susceptible to nucleophilic attack at the carbon atom of the C-O-S bond. Conversely, electron-donating groups would decrease this reactivity.

In a study on the reactivity of substituted benzoic acids with diphenyldiazomethane, the presence of a π-acceptor was found to accelerate the reaction by facilitating proton abstraction. researchgate.net This suggests that the electronic environment of the benzoic acid ring can significantly influence its reactivity. For analogues of this compound, substituents on the benzoic acid ring will primarily affect the acidity of the carboxylic acid proton and the nucleophilicity of the carboxylate.

Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between the structure of these analogues and their reactivity and properties is a key area of investigation. For instance, in a series of 2-(arylthio)benzoic acid inhibitors, the introduction of different substituents on the aryl ring led to significant variations in their inhibitory activity. researchgate.net This highlights the sensitivity of the molecule's function to small structural changes.

Structure-activity relationship (SAR) studies on other benzoic acid derivatives have shown that the position and nature of substituents can dramatically alter biological activity. icm.edu.plnih.govnih.gov For example, in a study of diphenylamine-based retinoids, the placement of a methyl group at the meta position of the benzoic acid moiety converted an agonist into an antagonist. nih.gov While these studies are not directly on this compound, they provide a strong basis for predicting that similar structure-property relationships will exist for its analogues.

The electronic properties of substituents, as quantified by Hammett parameters, often correlate with reactivity. It is anticipated that for a series of 2-(arylsulfonyloxy)benzoic acids, a linear free-energy relationship may exist between the reaction rates of nucleophilic substitution and the electronic parameters of the substituents on the arylsulfonyl ring.

Patent Landscape and Commercial Relevance in Academic Research

Analysis of Patented Synthetic Routes and Process Innovations for 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

While patents specifically claiming the synthesis of this compound as the final product are not prominently featured in public databases, its preparation is a crucial step within broader patented processes for more complex molecules. The primary synthetic route involves the reaction of salicylic (B10762653) acid or its esters with p-toluenesulfonyl chloride.

A key patent in this area, EP1044956A1, details a process for preparing 2-(4-methylphenyl)benzoic acid derivatives. googleapis.com Although the ultimate target is not the tosyloxy compound itself, the patent describes the synthesis of its methyl ester precursor, methyl 2-(methanesulfonyloxy)benzoate, which shares a similar synthetic logic. This process involves reacting methyl salicylate (B1505791) with methanesulfonyl chloride in toluene (B28343) in the presence of triethylamine. googleapis.comgoogle.com The reaction is conducted at a cooled temperature of 5-10°C and stirred for an extended period to achieve a high yield of 89%. googleapis.comgoogle.com A similar approach using p-toluenesulfonyl chloride would yield the corresponding methyl 2-(p-tolylsulfonyloxy)benzoate.

Another patent, US6433214B1, which is part of the same patent family, further elaborates on the synthesis of related sulfonic acid derivatives. For instance, it describes the preparation of methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate in 98% yield by reacting methyl salicylate with perfluorobutanesulfonyl fluoride. google.comepo.org These patents highlight the general and adaptable nature of the reaction between a salicylic acid derivative and a sulfonyl chloride to form the corresponding sulfonyloxy compound.

Innovations in these patented processes often focus on optimizing reaction conditions, such as solvent choice, temperature, and the use of specific bases to improve yield and purity while minimizing side reactions. The choice of the starting material, typically an ester of salicylic acid like methyl salicylate, is strategic due to its commercial availability and lower cost compared to other starting materials. google.com

Table 1: Patented Synthetic Approaches Related to this compound

| Patent/Source | Starting Materials | Reagents | Key Conditions | Product Mentioned | Yield |

| EP1044956A1 googleapis.com | Methyl salicylate | Methanesulfonyl chloride, Triethylamine | Toluene, 5-10°C, 20 hours | Methyl 2-(methanesulfonyloxy)benzoate | 89% |

| US6433214B1 google.com | Methyl salicylate | Perfluorobutanesulfonyl fluoride | Toluene, 40-45°C, 12 hours | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate | 98% |

Intellectual Property Associated with its Use as a Chemical Intermediate in Industrial Processes

The primary commercial relevance and the bulk of the intellectual property surrounding this compound and its esters are associated with their use as key intermediates in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as "Sartans". google.comgoogle.com

Patents such as US6433214B1 and CA2305050A1 explicitly describe the use of derivatives of this compound in the synthesis of 2-(4-methylphenyl)benzonitrile (OTBN). google.comgoogle.com OTBN is a critical precursor for several commercially successful drugs, including Valsartan and Irbesartan. The patented process involves a cross-coupling reaction between a sulfonic derivative of a salicylic acid ester and a 4-methylphenylzinc halide. google.com This method is presented as an efficient alternative to other synthetic routes that may start from more expensive reagents like 2-bromobenzonitrile (B47965) or involve a greater number of steps. google.com

The intellectual property, therefore, lies not in the compound itself, but in its strategic application within a multi-step synthesis that provides a more economical and efficient route to a high-value pharmaceutical ingredient. The patents protect the innovative process of using this specific intermediate to construct the biphenyl (B1667301) core structure that is characteristic of many Sartan drugs.

Beyond the synthesis of Sartans, the use of substituted 2-benzoylbenzoic acids, which can be conceptually related to the reactivity of this compound derivatives, is noted in the preparation of chromogenic phthalide (B148349) compounds used as color formers in carbonless duplicating systems and thermal marking systems. google.com This suggests a potential, though less documented, application space for similar benzoic acid derivatives in the specialty chemicals industry.

Research into Scaling Up Production for Academic and Industrial Applications

There is a noticeable lack of publicly available research specifically detailing the scale-up of this compound production. The scientific literature and patent databases are more focused on the subsequent steps where this intermediate is utilized. However, general principles of process development and scale-up for similar chemical transformations can be inferred.

For the synthesis of benzoic acid and its derivatives, industrial production commonly involves the liquid-phase oxidation of toluene. researchgate.netchemicalbook.comsnowhitechem.comnih.gov These processes are often continuous and utilize catalysts under elevated temperature and pressure to achieve high throughput. snowhitechem.com The purification of the final product is also a critical aspect, with methods like crystallization and distillation being employed to achieve the high purity required for pharmaceutical applications. epo.orggoogle.com

While these large-scale methods apply to the synthesis of the basic benzoic acid structure, the preparation of a specialty intermediate like this compound is more likely to be conducted as a batch process, especially given its role as an intermediate rather than a final bulk product.

Research on the scale-up of other complex organic molecules, such as the potent class I histone deacetylase inhibitor largazole, highlights the typical challenges and strategies in process chemistry. nih.gov These include optimizing reaction conditions for larger vessels, developing efficient work-up and purification procedures to handle larger volumes, and ensuring process safety and robustness. For a compound like this compound, scaling up would involve addressing challenges such as temperature control during the exothermic reaction with p-toluenesulfonyl chloride, efficient separation of the product from the reaction mixture, and solvent recovery to ensure economic viability and minimize environmental impact.

The development of continuous flow chemistry offers a modern approach to scaling up such reactions, providing better control over reaction parameters and potentially improving safety and efficiency. princeton-acs.org While no specific research has been found applying this to this compound, it represents a probable direction for future process development in both academic and industrial settings.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of 2-(4-Methylphenyl)sulfonyloxybenzoic Acid

This compound, also known by synonyms such as 2-(p-Tolylsulfonyloxy)benzoic acid and 2-Tosyloxybenzoic acid, is a notable organic compound primarily recognized for its role as a chemical intermediate. king-pharm.com The current body of scientific literature establishes its principal utility in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A key application of this compound is as a precursor in the production of 2-(4-methylphenyl)benzoic acid esters. google.com These esters are crucial intermediates for synthesizing 2-(4-methylphenyl)-benzonitrile (ortho-toluylbenzonitrile or OTBN). google.com OTBN, in turn, is a vital component in the manufacturing of "Sartans," a class of angiotensin II antagonist drugs used as antihypertensives. google.com This places this compound within a significant synthetic pathway for widely used therapeutic agents.

The compound is a derivative of salicylic (B10762653) acid, a molecule that, along with its derivatives, continues to be an important area of research in medicinal chemistry. nih.gov While much of the historical research on salicylic acid derivatives focused on their synthesis and physicochemical properties, more recent studies have shifted towards exploring their biological activities. bumipublikasinusantara.idresearchgate.net However, this compound itself has not been the primary subject of extensive biological evaluation in the available literature. Its current understanding is therefore largely confined to its synthetic utility.

The general interest in salicylic acid derivatives stems from their potential as therapeutic tools, including their roles as cyclooxygenase inhibitors and prodrugs. nih.gov The existence of numerous natural and synthetic salicylic acid derivatives with potent biological activities suggests a broad potential for developing new drugs with improved efficacy. frontiersin.org

Identification of Knowledge Gaps and Unexplored Research Areas

Despite its established role in chemical synthesis, there are significant knowledge gaps concerning this compound. The available research is heavily concentrated on its application as a synthetic intermediate, leaving many of its intrinsic properties and potential alternative applications unexplored.

A primary knowledge gap is the lack of comprehensive data on the biological activity of this compound. While it is a derivative of the pharmacologically significant salicylic acid, there is a dearth of information regarding its own potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties. nih.gov The broader family of salicylic acid derivatives has been shown to interact with multiple targets in both plants and animals, but specific data for this tosylated form is missing. frontiersin.org

Furthermore, detailed characterization of its physicochemical and toxicological profiles is not widely available in the public domain. A thorough investigation into its solid-state properties, solubility in various solvent systems, and a comprehensive spectroscopic analysis would be beneficial for both current synthetic applications and future research endeavors.

Finally, the exploration of this compound's reactivity beyond its use in the synthesis of OTBN is limited. Investigating its utility in other synthetic transformations or as a building block for different classes of compounds remains an open area for research.

Prospective Avenues for Future Academic Research on this compound and its Derivatives

The existing knowledge gaps provide a clear roadmap for future academic research on this compound and its derivatives. The following are prospective avenues for investigation: